molecular formula C32H31N2O3.Cl B559582 Rhodamine 101 CAS No. 64339-18-0

Rhodamine 101

Cat. No. B559582
CAS RN: 64339-18-0
M. Wt: 527 g/mol
InChI Key: ANORACDFPHMJSX-UHFFFAOYSA-N
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Description

Rhodamine 101 (Rh101) is a highly stable fluorophore in the rhodamine family . It is a bright fluorescent dye with excitation and emission maxima at 565 and 595 nm, respectively . It can be used in various biological applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA .


Synthesis Analysis

A novel synthetic route for the rapid and efficient preparation of fluorogenic substrates utilizing Rhodamine-110 or similar fluorophores is reported .


Molecular Structure Analysis

The influences of molecular structures on the spectral properties and photostability of rhodamine dyes have been studied . The spectral, molecular structural, and vibrational information of Rhodamine 101 dye molecule has been characterized .


Chemical Reactions Analysis

Rhodamine 101 has been used as a reference model for analyzing extra fluorochromic properties of rhodamine derivatives . Hydrophobic analogues of rhodamine B and rhodamine 101 have been synthesized . A tremendous improvement in cytotoxicity was observed for the rhodamine B and rhodamine 101 conjugates .


Physical And Chemical Properties Analysis

Rhodamine 101 is a solid form with solubility in methanol . It has a fluorescence λex 560 nm; λem 589 nm in methanol . Methyl analogues of Rhodamine 101 exhibit slightly red-shifted absorbance and emission spectra (5–9 nm), modest reductions in molar extinction coefficient and quantum yield, and enhanced partitioning into octanol compared with aqueous buffer of 10-fold or more .

Scientific Research Applications

1. Mitochondrial Imaging in Biological Research

  • Application Summary : Rhodamine 101 is used as a potent fluorescent probe for imaging mitochondria within living organisms, particularly in the nematode C. elegans .
  • Methods and Procedures : Hydrophobic analogues of Rhodamine 101 were synthesized to enhance mitochondrial uptake. These compounds were applied to living C. elegans for 2 hours at concentrations as low as 100 picomolar, followed by confocal laser scanning microscopy .
  • Results : The analogues enabled imaging of mitochondrial motility, fusion, and fission in the germline and other tissues, providing superior tools for labeling dynamic mitochondria compared to fluorescent proteins .

2. Chemosensors in Analytical Chemistry

  • Application Summary : Rhodamine 101-based chemosensors have been developed for detecting cations, anions, and small bio-functional molecules .
  • Methods and Procedures : These chemosensors operate through a mechanism that involves a change in fluorescence upon binding with the target analyte, which can be quantitatively measured .
  • Results : The sensors have shown potential in monitoring food safety and human health, with improvements in detection limits and solution systems being noted .

3. Reference Model for Fluorochromic Properties Analysis

  • Application Summary : Rhodamine 101 serves as a reference model for analyzing the fluorochromic properties of rhodamine derivatives .
  • Methods and Procedures : It is used as a standard against which the photophysical properties of other compounds are compared, including quantum yields and spectral characteristics .
  • Results : This application aids in the development of new fluorescent materials by providing a benchmark for comparison .

7. Fluorescence Quantum Yield Reference

  • Application Summary : Rhodamine 101 is used as a reference compound for comparing the quantum yields of nanocrystals .

8. Fluorescence Correlation Spectroscopy

  • Application Summary : In fluorescence correlation spectroscopy, Rhodamine 101 is employed to study the dynamics of biomolecules in solution .

9. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Application Summary : Rhodamine 101 is used as a fluorescent label in ELISA to detect the presence of antibodies or antigens .

10. Reference for Photophysical Property Analysis

  • Application Summary : Rhodamine 101 acts as a reference model for analyzing extra fluorochromic properties of rhodamine derivatives .

11. Fluorescent Probes for Mitochondrial Imaging

  • Application Summary : Hydrophobic analogues of Rhodamine 101 are potent fluorescent probes for imaging mitochondria in living organisms .

12. Fluorescent Molecular Probes

  • Application Summary : Rhodamine 101 is utilized to create sensitive enzyme substrates, sensors, and specific markers of cellular organelles .

13. Synthesis of Hydrophobic Analogues for Mitochondrial Imaging

  • Application Summary : Novel hydrophobic analogues of Rhodamine 101 have been synthesized to enhance mitochondrial imaging in living organisms .
  • Methods and Procedures : These analogues replace the carboxylate group with a methyl group, resulting in slightly red-shifted absorbance and emission spectra, and improved partitioning into octanol .
  • Results : The analogues, termed HRB and HR101, have shown to be potent mitochondrial probes, enabling imaging of mitochondrial dynamics in C. elegans with high bioavailability .

14. Development of Far-Red Shifted Dyes for Deep Tissue Imaging

  • Application Summary : A comprehensive collection of far-red shifted Rhodamine-based fluorescent dyes has been developed for deeper tissue penetration and in vivo imaging .
  • Methods and Procedures : These dyes have been synthesized using novel chemistry, which allows access to previously inaccessible Rhodamine molecules .
  • Results : The dyes have become indispensable tools for biologists, allowing them to see molecules inside cells with greater clarity and stability .

15. Chemosensors for Ion Detection

  • Application Summary : Rhodamine 101-based chemosensors have been improved for the detection of ions and small bio-functional molecules, with a focus on enhancing sensitivity and repeatability .
  • Methods and Procedures : These chemosensors operate through fluorescence changes upon binding with the target, which can be quantitatively measured .
  • Results : The advancements in Rhodamine-based chemosensors contribute significantly to monitoring food safety and human health .

Safety And Hazards

Rhodamine 101 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Rhodamine dyes have been extensively applied in biotechnology as fluorescent markers or for the detection of biomolecules owing to their good optical physical properties . The molecular design of rhodamine derivatives with disease therapeutic functions has recently attracted increased research attention . The challenges in practical integration of rhodamine-based diagnostic and treatment dyes and the future outlook of clinical translation are also discussed .

properties

IUPAC Name

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O3.ClH/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;/h1-2,9-10,17-18H,3-8,11-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANORACDFPHMJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214560
Record name 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride
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Molecular Weight

527.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Rhodamine 101
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Product Name

Rhodamine 101

CAS RN

64339-18-0, 116450-56-7
Record name Rhodamine 101
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Record name Rhodamine 101
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Record name 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride
Source EPA DSSTox
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Record name 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,110
Citations
TJV Prazeres, A Fedorov, SP Barbosa… - The Journal of …, 2008 - ACS Publications
… in our laboratory with rhodamine 101 in an acidified ethanol−… xanthene dyes, including rhodamine 101, yielded values in … detail the fluorescence polarization of rhodamine 101, and to …
Number of citations: 63 pubs.acs.org
T Karstens, K Kobs - The journal of physical chemistry, 1980 - ACS Publications
In Figure 1, ß/2 vs. TV''2 is plotted for hydrocarbons from ethane to tetradecane; the data for several alkenes are included. If we take into account the fact that Myers considers that the …
Number of citations: 836 pubs.acs.org
PC Beaumont, DG Johnson, BJ Parsons - Journal of the Chemical …, 1993 - pubs.rsc.org
… Rhodamine 6G, Rhodamine B and Rhodamine 101, have … 6G, Rhodamine B and Rhodamine 101 were generated using … In the cases of Rhodamine B and Rhodamine 101, we note …
Number of citations: 99 pubs.rsc.org
F Deng, D Sun, S Yang, W Huang, C Huang… - … Acta Part A: Molecular …, 2022 - Elsevier
… available rhodamine 6G, rhodamine B and rhodamine 101 with the link of morpholine. As … The carboxylic acid residue in compound 1, rhodamine B and rhodamine 101 reacted with 4…
Number of citations: 14 www.sciencedirect.com
LF Mottram, S Forbes, BD Ackley… - Beilstein journal of …, 2012 - beilstein-journals.org
… red fluorescent dyes rhodamine B and rhodamine 101 that replace the carboxylate with a … B, as well as the structurally related fluorophores rhodamine 101, and basic violet 11, revealed …
Number of citations: 84 www.beilstein-journals.org
J Karpiuk, ZR Grabowski… - The Journal of Physical …, 1994 - ACS Publications
… and lifetimesfor the ethyl ester derivative of rhodamine 101. According to the TICT model, … of the lactone form of the rhodamine 101 (LR101). The dye rhodamine 101 (R101) is well-…
Number of citations: 90 pubs.acs.org
E Bozkurt, M Acar, Y Onganer, K Meral - Physical Chemistry Chemical …, 2014 - pubs.rsc.org
The interaction of rhodamine 101 (Rh101) with graphene oxide (GO) in aqueous dispersion was examined using advanced spectroscopic techniques. Rh101–GO composites in water …
Number of citations: 53 pubs.rsc.org
JL Clark, PF Miller, G Rumbles - The Journal of Physical Chemistry …, 1998 - ACS Publications
… In the sample solution of rhodamine 101 in ethanol used in this study, this manifested itself … Excitation at this wavelength occurs into the low-energy tail of the rhodamine 101 absorption …
Number of citations: 114 pubs.acs.org
M Çakar, N Yıldırım, Ş Karataş, C Temirci… - Journal of applied …, 2006 - pubs.aip.org
… organic compound rhodamine-101 (Rh101) film on a n -type Si or p -type Si substrate has been formed by means of the evaporation process and the Sn/rhodamine-101/Si contacts …
Number of citations: 112 pubs.aip.org
NV Heise, D Major, S Hoenke, M Kozubek, I Serbian… - Molecules, 2022 - mdpi.com
… coupled with either rhodamine B or rhodamine 101. All of these … rhodamine 101 conjugates, and compound 27, an ursolic acid derived homopiperazinyl amide holding a rhodamine 101 …
Number of citations: 11 www.mdpi.com

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